Enzymatic Syk Inhibition Potency: PRT062607 Acetate vs. Entospletinib
In cell-free enzymatic assays, PRT062607 acetate demonstrates Syk inhibition with an IC50 of 1 nM, representing approximately 7.7-fold greater potency compared to entospletinib (GS-9973), which exhibits a Syk IC50 of 7.7 nM under comparable assay conditions [1][2]. Both compounds are ATP-competitive Syk inhibitors developed for similar therapeutic indications including B-cell malignancies and inflammatory diseases, making this potency differential meaningful for studies requiring maximal target engagement at lower compound concentrations.
| Evidence Dimension | Syk enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Entospletinib (GS-9973): 7.7 nM |
| Quantified Difference | PRT062607 is approximately 7.7-fold more potent |
| Conditions | Cell-free enzymatic kinase assay |
Why This Matters
This potency advantage enables lower compound concentrations to achieve equivalent target engagement in vitro, reducing potential solubility and non-specific toxicity confounding factors.
- [1] Coffey G, DeGuzman F, Inagaki M, et al. Specific inhibition of spleen tyrosine kinase suppresses leukocyte immune function and inflammation in animal models of rheumatoid arthritis. J Pharmacol Exp Ther. 2012;340(2):350-359. View Source
- [2] Currie KS, Kropf JE, Lee T, et al. Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. J Med Chem. 2014;57(9):3856-3873. View Source
